molecular formula C10H24N2S2 B1617825 Bmeda CAS No. 93798-62-0

Bmeda

Cat. No. B1617825
CAS RN: 93798-62-0
M. Wt: 236.4 g/mol
InChI Key: SQCRCKFOMCLOGC-UHFFFAOYSA-N
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Description

Bmeda, also known as N,N-Bis(2-mercaptoethyl)isophthalamide, is a chelating agent that has been extensively used in scientific research. It is a highly effective ligand for the complexation of metal ions, and its unique structure makes it an ideal candidate for various applications in biochemistry, pharmacology, and environmental science. In

Scientific Research Applications

1. Use in Radiopharmaceuticals

BMEDA (N,N-Bis(2-mercaptoethyl)-N',N'-diethylenediamine) is primarily utilized in radiopharmaceutical preparations. It acts as a chelator for rhenium-188 in the formulation of (188)Re-BMEDA-liposome, which facilitates the delivery of rhenium 188 into liposomes. This application is significant in medical imaging and cancer therapy, where (188)Re-BMEDA-liposome has been evaluated for its safety and efficacy (Liu, Chang, & Lee, 2014).

2. In Biomedical Informatics and Bioinformatics

Although not directly associated with this compound, the integration of medical informatics and bioinformatics is an area where the principles underlying this compound's use in biomedical applications are relevant. This integration supports genomic medicine and involves correlating genotypic information with phenotypic expression, which is pivotal in modern medical research (Martín-Sánchez et al., 2004).

3. Environmental Applications

Bipolar Membrane Electrodialysis (BMED) represents a significant advancement in environmental protection and resource recovery. BMED, though not directly linked to the chemical this compound, is an innovative membrane separation technology that efficiently dissociates H2O to H+ and OH− under an electric field. This process is useful for recovering salts as acids and bases, CO2 capture, ammonia nitrogen recovery, and ion removal from wastewater, showcasing its versatility in environmental applications (Luo et al., 2022).

4. Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies of this compound are crucial for its application in human medicine. Research has been conducted on the pharmacokinetics of this compound in animal models, such as beagles, to understand its behavior in the body and to establish a safe dosage range. These studies provide essential data for the design of pharmacology and toxicology studies for future human use, laying the foundation for its application in medical therapies (Chang, Liu, & Lee, 2014).

5. Application in Biomedical Engineering

BMED, a software application, has been developed to analyze the performance of medical devices, suggesting a broader scope of this compound's utility in biomedical applications. This software helps in managing medical device databases and analyzing performance test results, enhancing the efficiency and efficacy of biomedical staff (Sezdi & Ozdemir, 2014).

properties

IUPAC Name

2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2S2/c1-3-11(4-2)5-6-12(7-9-13)8-10-14/h13-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCRCKFOMCLOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93798-62-0
Record name BMEDA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93798-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093798620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-BIS(2-MERCAPTOETHYL)-N',N'-DIETHYLETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J7PW297VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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